molecular formula C18H26Cl2Z B1592383 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride CAS No. 73364-10-0

2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride

Cat. No. B1592383
CAS RN: 73364-10-0
M. Wt: 404.5 g/mol
InChI Key: CNESNCJBRYBOCU-UHFFFAOYSA-L
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Description

2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride, also known as Zr(BDC)2Cl2, is a novel organometallic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound is composed of a cyclopentadienyl-based ligand, 2-butylcyclopenta-1,3-diene, and a zirconium(IV) center, with two chloride ligands. The combination of these components creates a complex with interesting properties, such as a low-spin d6 configuration, which makes it suitable for a variety of applications.

Scientific Research Applications

Zirconocene-Mediated Cyclization

Zirconocene dichloride is effective in the cyclization of 2-bromo α,ω-dienes, producing carbo- and heterocyclic five-membered rings. This process involves reductive cyclization to form zirconacyclopentanes followed by β-bromo elimination, indicating its utility in synthesizing complex cyclic structures from simple linear precursors (Millward & Waymouth, 1997).

Synthesis of Metallacyclopentadienes

The reaction of zirconocene dichloride with butyllithium and trimethylsilylpropyne yields metallacyclopentadienes, which can further react with PCl3 and AsCl3 to form heterocyclic compounds. This illustrates the compound's role in synthesizing phosphorus- and arsenic-containing cyclic compounds with potential applications in materials science and catalysis (Westerhausen et al., 1999).

Formation of Tetramethylsilole

Starting from zirconocene dichloride, a multi-step synthesis involving 2-butyne and n-butyllithium leads to the formation of 1,1-dichloro-2,3,4,5-tetramethyl-1-silacylopenta-2,4-diene. This process showcases the versatility of zirconocene dichloride in synthesizing silicon-containing cyclic compounds with unique properties (Bankwitz et al., 1995).

Synthesis of Five-Membered Metallacycloallenes

A novel approach to synthesizing five-membered metallacycloallene complexes from low-valent zirconocene showcases the reactivity of zirconocene dichloride in forming complexes that can further react with carbonyl compounds to produce alkynyl alcohols and ketones. This highlights the compound's potential in organic synthesis and material science applications (Suzuki et al., 2011).

Catalytic Applications in Asymmetric Synthesis

The zirconium-catalyzed and -promoted reductive cyclization reactions of dienes demonstrate the compound's utility in the asymmetric synthesis of complex organic molecules. This application is crucial for the development of pharmaceuticals and chiral compounds (Grepioni et al., 1999).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1,3-cyclopentadiene", "1-bromo-2-butane", "magnesium", "zirconium tetrachloride" ], "Reaction": [ "Step 1: Preparation of 1-bromo-2-butane by reacting 2-butanol with hydrobromic acid.", "Step 2: Preparation of Grignard reagent by reacting magnesium with 1-bromo-2-butane in anhydrous ether.", "Step 3: Addition of 1,3-cyclopentadiene to the Grignard reagent to form 2-butylcyclopenta-1,3-diene.", "Step 4: Preparation of zirconium(4+) dichloride by reacting zirconium tetrachloride with anhydrous hydrogen chloride.", "Step 5: Metathesis reaction between 2-butylcyclopenta-1,3-diene and zirconium(4+) dichloride to form 2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride." ] }

CAS RN

73364-10-0

Product Name

2-Butylcyclopenta-1,3-diene;zirconium(4+);dichloride

Molecular Formula

C18H26Cl2Z

Molecular Weight

404.5 g/mol

IUPAC Name

2-butylcyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

CNESNCJBRYBOCU-UHFFFAOYSA-L

SMILES

CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4]

Canonical SMILES

CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4]

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

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